molecular formula C12H18N2O3S B14849942 N-(5-Cyclopropoxy-2-isopropylpyridin-3-YL)methanesulfonamide

N-(5-Cyclopropoxy-2-isopropylpyridin-3-YL)methanesulfonamide

Cat. No.: B14849942
M. Wt: 270.35 g/mol
InChI Key: BMRHZHSAHXNTJF-UHFFFAOYSA-N
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Description

N-(5-Cyclopropoxy-2-isopropylpyridin-3-YL)methanesulfonamide is a chemical compound with the molecular formula C12H18N2O3S and a molecular weight of 270.351 g/mol This compound is known for its unique structural features, which include a cyclopropoxy group, an isopropyl group, and a methanesulfonamide group attached to a pyridine ring

Preparation Methods

The synthesis of N-(5-Cyclopropoxy-2-isopropylpyridin-3-YL)methanesulfonamide involves several steps, typically starting with the preparation of the pyridine ring and subsequent functionalization. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced via a nucleophilic substitution reaction.

    Attachment of the Isopropyl Group: The isopropyl group is added through an alkylation reaction.

    Formation of the Methanesulfonamide Group:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of specific catalysts and reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-(5-Cyclopropoxy-2-isopropylpyridin-3-YL)methanesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium catalysts for coupling reactions). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(5-Cyclopropoxy-2-isopropylpyridin-3-YL)methanesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5-Cyclopropoxy-2-isopropylpyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

N-(5-Cyclopropoxy-2-isopropylpyridin-3-YL)methanesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C12H18N2O3S

Molecular Weight

270.35 g/mol

IUPAC Name

N-(5-cyclopropyloxy-2-propan-2-ylpyridin-3-yl)methanesulfonamide

InChI

InChI=1S/C12H18N2O3S/c1-8(2)12-11(14-18(3,15)16)6-10(7-13-12)17-9-4-5-9/h6-9,14H,4-5H2,1-3H3

InChI Key

BMRHZHSAHXNTJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=N1)OC2CC2)NS(=O)(=O)C

Origin of Product

United States

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